molecular formula C16H24N6S B12936897 2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine CAS No. 63177-75-3

2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine

Cat. No.: B12936897
CAS No.: 63177-75-3
M. Wt: 332.5 g/mol
InChI Key: IKLRZIGPTITERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylthio)-9-(2-(pyrrolidin-1-yl)ethyl)-9H-purin-6-amine is a complex organic compound that features a purine base structure with additional functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-9-(2-(pyrrolidin-1-yl)ethyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Cyclopentylthio Group: This step involves the substitution of a hydrogen atom on the purine ring with a cyclopentylthio group, typically using a thiolating agent under basic conditions.

    Attachment of the Pyrrolidin-1-yl Ethyl Group: This is achieved through a nucleophilic substitution reaction where the purine base reacts with a pyrrolidin-1-yl ethyl halide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-9-(2-(pyrrolidin-1-yl)ethyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

2-(Cyclopentylthio)-9-(2-(pyrrolidin-1-yl)ethyl)-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylthio)-9-(2-(pyrrolidin-1-yl)ethyl)-9H-purin-6-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidone: A simpler compound with a pyrrolidinone structure.

    Etonitazepyne: A pyrrolidinyl-containing benzimidazole opioid.

    Trans-2-(pyrrolidin-1-yl)cyclohexan-1-ol: A compound with a similar pyrrolidine moiety.

Uniqueness

2-(Cyclopentylthio)-9-(2-(pyrrolidin-1-yl)ethyl)-9H-purin-6-amine is unique due to its specific combination of functional groups and its purine base structure. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

63177-75-3

Molecular Formula

C16H24N6S

Molecular Weight

332.5 g/mol

IUPAC Name

2-cyclopentylsulfanyl-9-(2-pyrrolidin-1-ylethyl)purin-6-amine

InChI

InChI=1S/C16H24N6S/c17-14-13-15(20-16(19-14)23-12-5-1-2-6-12)22(11-18-13)10-9-21-7-3-4-8-21/h11-12H,1-10H2,(H2,17,19,20)

InChI Key

IKLRZIGPTITERN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2=NC(=C3C(=N2)N(C=N3)CCN4CCCC4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.